molecular formula C7H12O2 B3388940 2-(Oxiran-2-ylmethyl)oxolane CAS No. 89897-09-6

2-(Oxiran-2-ylmethyl)oxolane

Cat. No.: B3388940
CAS No.: 89897-09-6
M. Wt: 128.17 g/mol
InChI Key: GEHIJNAWSPXUSJ-UHFFFAOYSA-N
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Description

2-(Oxiran-2-ylmethyl)oxolane is a chemical compound with the CAS Number: 89897-09-6 . It has a molecular weight of 128.17 and is typically in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(oxiran-2-ylmethyl)tetrahydrofuran . The InChI code for this compound is 1S/C7H12O2/c1-2-6(8-3-1)4-7-5-9-7/h6-7H,1-5H2 .


Chemical Reactions Analysis

There is a mention of a reaction of active ester (Ar–O–C (O)–) and epoxide moieties observed in a model compound, 2-methoxy-4-(oxiran-2-ylmethyl)phenyl acetate . This suggests that this compound may also undergo similar reactions.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 128.17 .

Safety and Hazards

The safety information for 2-(Oxiran-2-ylmethyl)oxolane indicates that it has hazard statements H226, H315, H319, H335 . These correspond to flammable liquid and vapor, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .

Future Directions

The findings from the study on related compounds provide a new design strategy for preparing high-Tg and low-dissipation epoxy thermosets . This suggests potential future directions in the development of new materials using 2-(Oxiran-2-ylmethyl)oxolane.

Properties

IUPAC Name

2-(oxiran-2-ylmethyl)oxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-2-6(8-3-1)4-7-5-9-7/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHIJNAWSPXUSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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